molecular formula C13H20N2O4S B12486704 Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

Cat. No.: B12486704
M. Wt: 300.38 g/mol
InChI Key: YBOIPUIGGRTXMT-UHFFFAOYSA-N
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Description

Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminium group.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetamide, γ-aminobutyric acid potassium salts, and various organic solvents such as methanol, ethanol, and propan-2-ol. Reaction conditions typically involve heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .

Major Products Formed

The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and 2-(2-oxopyrrolidin-1-yl)acetamides .

Scientific Research Applications

Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as carbonic anhydrase. The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage . This interaction can lead to various biological effects, including antioxidant and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to its specific combination of the pyrrolidine ring and the benzenesulfonate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonate;propylazanium

InChI

InChI=1S/C10H11NO4S.C3H9N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-2-3-4/h3-6H,1-2,7H2,(H,13,14,15);2-4H2,1H3

InChI Key

YBOIPUIGGRTXMT-UHFFFAOYSA-N

Canonical SMILES

CCC[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

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